![molecular formula C7H11N3O B2529891 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole CAS No. 2034469-26-4](/img/structure/B2529891.png)
3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For example, they can participate in Leuckart–Wallach and Mannich reactions and are readily converted into an enamine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrrolidine compounds, these properties can be influenced by factors such as the presence of substituents and the stereochemistry of the molecule .Scientific Research Applications
- Anticancer Potential : Researchers have explored the antiproliferative activity of alkylaminophenols, including 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole. Its antioxidant properties and mild synthesis conditions make it an attractive candidate for cancer treatment .
- Anticonvulsant Properties : Pyrrolidine derivatives, such as 3,3-diphenylpyrrolid-2-one, have been tested for anticonvulsant activity. These compounds could play a role in managing seizures .
- NLO Behavior : The NLO analysis of 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole suggests its potential use in nonlinear optical materials. Understanding its electronic and structural properties aids in designing efficient NLO materials .
- Density Functional Theory (DFT) : Researchers have employed DFT calculations to study the molecular properties of this compound. Bond lengths, dihedral angles, HOMO-LUMO energies, and vibrational frequencies have been investigated .
- UV-Vis Spectroscopy : The TD-DFT method provides insights into electronic transitions, excitation energies, and UV-Vis absorption spectra .
- Petasis Reaction : The synthesis of alkylaminophenols, including 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, involves the Petasis reaction. This versatile reaction pathway allows the mild formation of these biologically relevant compounds .
- Drug Active Substance : Investigating the pharmacological properties of this compound is crucial. Its unique structure may contribute to novel drug development .
Medicinal Chemistry and Drug Design
Materials Science and Nonlinear Optical (NLO) Applications
Computational Chemistry and Quantum Calculations
Pharmaceutical Development
Biological Activity and Pharmacology
Chemical Biology and Mechanistic Studies
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-4-10(3-1)5-7-8-6-11-9-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXIUXDQXGYVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
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